molecular formula C18H19N5O2S B1442582 2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide CAS No. 1306739-09-2

2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide

Cat. No. B1442582
CAS RN: 1306739-09-2
M. Wt: 369.4 g/mol
InChI Key: HTARLGVTDQVIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide, also known as 2-AAT, is a small molecule compound containing a sulfur atom and an acetohydrazide group. This compound has been studied for its potential applications in scientific research, due to its unique properties and structure. In particular, its ability to interact with other molecules, its biochemical and physiological effects, and its potential for use in lab experiments have made it an interesting target for research.

Scientific Research Applications

Antiviral and Anti-Infective Agents

The core structure of 1,2,4-triazolethiones , to which our compound belongs, has been identified as a potential scaffold for antiviral and anti-infective drugs . These compounds have shown promise against a variety of DNA and RNA viruses, including those responsible for respiratory syncytial virus (RSV) infection, hepatitis C, and other viral infections like West Nile virus and dengue fever . The specific modifications in our compound could be explored for enhanced activity against these viruses.

Chemotherapeutic Effects on Cancer

Mercapto-substituted 1,2,4-triazoles, which are structurally related to our compound, have demonstrated chemopreventive and chemotherapeutic effects on cancer . The presence of the allyl group and the naphthyloxy moiety in our compound could be investigated for targeted cancer therapies, potentially leading to the development of new anticancer drugs.

Synthesis of Biologically Active Moieties

The 1,2,4-triazole ring system is a basic nucleus for different heterocyclic compounds with various biological applications in medicine . Our compound could serve as a precursor for synthesizing a wide range of biologically active moieties, which can be further developed into therapeutic agents.

Drug Target Studies

The viral enzymes reverse transcriptase (RT), integrase (IN), and protease (PR) are all good drug targets for HIV-1 infections . Compounds similar to 2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide have been proven effective in treating HIV-1 by inhibiting these enzymes . Further research could explore the efficacy of our compound in this context.

properties

IUPAC Name

2-[[5-(naphthalen-2-yloxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-2-9-23-16(21-22-18(23)26-12-17(24)20-19)11-25-15-8-7-13-5-3-4-6-14(13)10-15/h2-8,10H,1,9,11-12,19H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTARLGVTDQVIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN)COC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Reactant of Route 2
2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Reactant of Route 4
2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Reactant of Route 6
2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide

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